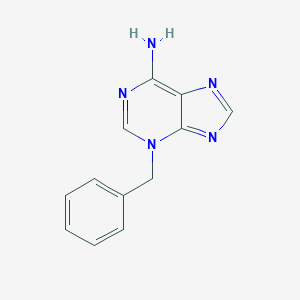

3-Benzyladenine

Description

Propriétés

IUPAC Name |

3-benzyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJZYCFVITYHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223124 | |

| Record name | 3-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-81-1 | |

| Record name | 3-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7280-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyladenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution Reactions: Mechanism and Optimization

The synthesis of 3-benzyladenine principally relies on nucleophilic substitution, wherein the deprotonated adenine reacts with benzyl bromide or chloride. Key reaction parameters include:

Table 1: Representative Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Base | tBuOK, NaH | Enhances adenine deprotonation |

| Solvent | DMSO:H2O (3:1) | Maximizes N3 selectivity |

| Temperature | 70–80°C | Balances reaction rate & control |

| Molar Ratio (Adenine:BnBr) | 1:1.2 | Minimizes polyalkylation |

The solvent system exerts profound influence on the adeninyl anion's tautomeric equilibrium, which dictates alkylation site preference. In anhydrous DMSO, the N9-deprotonated form dominates due to the solvent's strong stabilization of charge-separated species. Conversely, aqueous mixtures favor the N3-deprotonated tautomer through proton shuttle mechanisms.

Table 2: Solvent Effects on this compound Selectivity

| Solvent Composition | N3:N9 Ratio | Reaction Yield (%) |

|---|---|---|

| DMSO | 5:95 | 82 |

| DMSO:H2O (4:1) | 30:70 | 75 |

| Ethanol:H2O (1:1) | 50:50 | 68 |

These findings align with the work of Buyens and Pilcher, who attributed the solvent-dependent selectivity to differential solvation of transition states . Polar protic solvents stabilize the developing negative charge at N3 during benzylation, while aprotic media favor charge delocalization across the purine ring, promoting N9 attack.

Purification and Structural Elucidation

Isolation of this compound from reaction mixtures requires sequential extraction and chromatography. Ethanol washing effectively removes unreacted benzylamine and triethylamine hydrochloride byproducts, as detailed in the CN1544434A patent . Subsequent silica gel chromatography with ethyl acetate:methanol (9:1) achieves baseline separation of N3 and N9 isomers, with Rf values of 0.32 and 0.45, respectively .

Definitive structural confirmation comes from X-ray crystallography and 2D NMR. Key diagnostic features include:

-

X-ray : The Nthis compound crystal (space group P21/c) shows a dihedral angle of 85.3° between the purine and benzyl planes, distinct from the 72.1° angle in N9-benzyladenine .

-

¹H-¹³C HMBC : Correlations between the benzyl CH2 protons and C4 (δ 149.6 ppm) confirm N3 substitution, while N9-benzyladenine exhibits CH2 correlations to C8 (δ 141.0 ppm) .

Industrial Production Challenges and Innovations

Scalable synthesis of this compound faces hurdles in cost-effective regiocontrol and waste management. The CN1544434A patent outlines a continuous process using 6-chloropurine and benzylamine, though adaptation for N3 selectivity would require modified conditions. Recent proposals involve:

-

Phase-Transfer Catalysis : Quaternary ammonium salts to enhance interfacial reactivity in biphasic systems.

-

Flow Chemistry : Microreactors with precise temperature gradients (ΔT = ±0.5°C) to optimize selectivity.

-

Waste Valorization : Recovery of triethylamine via distillation and repurposing of ethanol wash streams.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzyladenine undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield adenine and benzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Benzyl bromide, sodium hydride, potassium tert-butoxide, DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Nucleophilic Substitution: Various benzylated derivatives.

Oxidation: Oxidized forms of this compound.

Reduction: Reduced forms of this compound.

Hydrolysis: Adenine and benzyl alcohol.

Applications De Recherche Scientifique

Horticultural Applications

Benzyladenine is widely utilized in horticulture to enhance plant growth and development. The following table summarizes its effects on different ornamental plants:

Case Study: Dwarf Schefflera Growth Enhancement

A study conducted on dwarf schefflera demonstrated that applying a combination of gibberellic acid and benzyladenine significantly improved morphological growth parameters. The treatment at 200 mg/L resulted in a notable increase in leaf number, area, and plant height, alongside enhanced chlorophyll content .

Agricultural Applications

In agriculture, benzyladenine is employed to improve fruit quality and yield. The following table highlights its impact on various crops:

Case Study: Spinach Seed Production

Research indicated that benzyladenine application on spinach led to uniform bolting and increased seed yield. This was particularly effective at concentrations of 100-200 mg/L, demonstrating its utility in enhancing agricultural productivity .

Physiological Effects on Plants

Benzyladenine has been shown to influence various physiological processes in plants. The following table outlines its effects on metabolic changes:

Case Study: Metabolic Changes in Roses

A study examining the effects of benzyladenine on modern rose varieties revealed significant metabolic changes post-application. The treatment resulted in alterations in key metabolites, indicating enhanced growth responses .

Mécanisme D'action

3-Benzyladenine exerts its effects by mimicking the natural plant hormone cytokinin. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and growth. The compound also inhibits the degradation of endogenous cytokinins, leading to elevated levels of these hormones in the plant. This results in enhanced cell proliferation, delayed senescence, and improved overall plant health .

Comparaison Avec Des Composés Similaires

Structural Analogues: Substitution Position and Properties

The biological and chemical properties of adenine derivatives are highly dependent on the position of alkyl or aryl substitutions. Below is a comparative analysis of 3-Benzyladenine with key analogues:

Key Observations :

- Substitution Position: N-3 substitution (as in this compound and 3-Methyladenine) favors oxidation at N-7, whereas N-9 substitution (9-Benzyladenine) mimics adenosine’s ribose-binding site in nucleic acids .

- Reactivity : this compound’s benzyl group enhances thermal instability, enabling rearrangement to 6-BAP, a trait absent in smaller N-3 alkyl derivatives like 3-Methyladenine .

- Biological Activity : 6-BAP (N-6 substituted) exhibits strong cytokinin activity, whereas this compound itself shows indirect bioactivity via metabolic conversion .

Stability and Reactivity

- Oxidation : All N-3 substituted adenines (3-Benzyl-, 3-Methyl-, and 3-Ethyladenine) form N-7 oxides, but yields vary significantly due to steric and electronic effects .

Activité Biologique

3-Benzyladenine (BA), a synthetic cytokinin, has garnered significant attention in plant physiology and biochemistry due to its role in regulating various biological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on plant growth, and potential applications in agriculture and medicine.

Overview of Cytokinins

Cytokinins are a class of plant hormones that play critical roles in cell division, growth, and differentiation. They are involved in various physiological processes such as shoot and root development, leaf senescence, and apical dominance. This compound is one of the most studied cytokinins, exhibiting potent biological activity across different plant species.

The primary mechanism through which this compound exerts its effects is by binding to specific cytokinin receptors in plants. These receptors are part of a two-component signaling system that regulates gene expression related to cell division and differentiation.

Receptor Interaction

Research indicates that this compound preferentially activates the AHK3 receptor in Arabidopsis thaliana, leading to enhanced cytokinin activity. The chirality of the compound significantly influences its receptor binding affinity, with specific enantiomers demonstrating selective activation capabilities .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Promotion of Cell Division : BA stimulates cell division in plant tissues, particularly in meristematic regions.

- Enhanced Shoot Growth : Application of BA has been shown to promote shoot elongation and leaf expansion.

- Delay in Leaf Senescence : BA treatment can delay senescence in leaves by modulating the expression of senescence-associated genes.

- Root Development : While BA primarily promotes shoot growth, it can also influence root development under certain conditions.

Study 1: Effects on Arabidopsis thaliana

A study investigated the effects of this compound on Arabidopsis thaliana mutants lacking adenine phosphoribosyltransferase (APRT) activity. The results showed that while wild-type plants rapidly converted BA to biologically active forms, mutant plants exhibited impaired metabolism of BA. This highlighted the importance of metabolic pathways in determining the efficacy of cytokinins .

Study 2: In Vitro Analysis

In vitro experiments demonstrated that BA significantly increased the proliferation rate of various plant cell cultures. For instance, soybean callus cultures treated with BA exhibited enhanced growth compared to controls. The stability and metabolic conversion of BA glucosides were also evaluated, revealing that these derivatives retained biological activity .

Comparative Biological Activity Table

| Biological Activity | This compound | Other Cytokinins |

|---|---|---|

| Cell Division Promotion | High | Moderate |

| Shoot Growth Enhancement | High | Variable |

| Leaf Senescence Delay | Significant | Moderate |

| Root Development Influence | Low | High |

Applications in Agriculture

The application of this compound in agriculture has shown promising results:

- Crop Yield Improvement : By enhancing shoot growth and delaying senescence, BA can potentially increase crop yields.

- Tissue Culture : BA is widely used in tissue culture protocols to promote shoot regeneration from explants.

- Stress Resistance : There is evidence suggesting that BA may enhance plant resilience to abiotic stressors such as drought and salinity.

Future Research Directions

Further research is warranted to explore the full potential of this compound:

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its action will aid in optimizing its use.

- Field Trials : Large-scale field trials are necessary to evaluate its effectiveness under real-world agricultural conditions.

- Combination Treatments : Investigating the synergistic effects of BA with other plant hormones could lead to novel agricultural practices.

Q & A

Q. What are the established protocols for synthesizing high-purity 3-Benzyladenine, and how can researchers validate the chemical identity of synthesized batches?

- Methodological Answer : Synthesis typically follows protocols involving condensation reactions between adenine derivatives and benzyl halides. To ensure purity (>98%), employ column chromatography and recrystallization. Validate identity using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For new compounds, include mass spectrometry (MS) data and elemental analysis. Cross-reference with literature-reported melting points (229–233°C) and CAS RN [1214-39-7] .

Q. What analytical techniques are recommended to determine the purity of this compound in plant tissue culture experiments?

- Methodological Answer : Use HPLC with UV detection (λ = 260–280 nm) for quantitative analysis. Calibrate against certified reference standards (e.g., >98.0% purity, stored at 0–6°C). For trace impurities, combine gas chromatography-mass spectrometry (GC-MS) with derivatization. Document protocols in supplementary materials to ensure reproducibility .

Q. How can researchers design controlled experiments to assess the cytokinin activity of this compound in plant organogenesis?

- Methodological Answer : Use a factorial design with variables such as concentration gradients (0.1–10 µM), explant type (leaf, stem), and photoperiod conditions. Include positive controls (e.g., kinetin) and negative controls (solvent-only treatments). Measure outcomes like shoot proliferation rate and callus formation over 4–6 weeks. Statistically analyze data using ANOVA with post-hoc tests to isolate treatment effects .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in studies reporting differential cytokinin activity of this compound across plant species?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., species-specific receptor affinity, solvent carriers). Replicate key studies under standardized conditions, controlling for auxin-to-cytokinin ratios and environmental factors. Perform meta-analyses to quantify effect sizes and heterogeneity. Use RNA-seq to compare gene expression profiles in responsive vs. non-responsive species .

Q. What strategies optimize this compound delivery in recalcitrant plant systems where traditional application methods fail?

- Methodological Answer : Test alternative delivery systems:

- Nanoencapsulation : Use chitosan or lipid nanoparticles to enhance uptake.

- Vacuum infiltration : Apply pressure gradients to infiltrate tissues.

- Electroporation : Use low-voltage pulses to permeabilize cell membranes.

Validate efficacy via radiolabeled ³H-3-Benzyladenine tracking and confocal microscopy .

Q. How can computational modeling predict the interaction between this compound and cytokinin receptors to guide mutagenesis studies?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding. Base receptor structures on crystallography data (e.g., Arabidopsis AHK3). Prioritize residues with high binding energy scores for site-directed mutagenesis. Validate predictions via isothermal titration calorimetry (ITC) to measure binding affinity changes. Cross-reference with SciFinder to identify understudied homologs .

Data Analysis & Reproducibility

Q. What frameworks ensure robust statistical interpretation of dose-response data for this compound in bioassays?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals. Report R² and root-mean-square error (RMSE) for model fit. Share raw datasets and code (e.g., R/Python scripts) in supplementary materials. For conflicting results, conduct sensitivity analyses to test assumptions .

Q. How can researchers enhance reproducibility when documenting this compound experimental protocols?

- Methodological Answer : Follow FAIR principles:

- Findability : Assign DOI to protocols via repositories like protocols.io .

- Interoperability : Use standardized units (e.g., µM, mg/L) and MIAME/MINSEQE guidelines for omics data.

- Reusability : Detail equipment calibration and batch-specific reagent properties (e.g., solvent purity).

Reference protocols in the main text and link to supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.